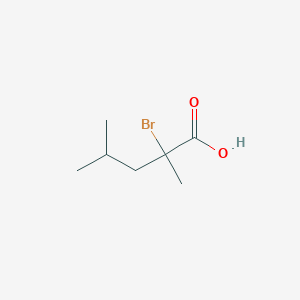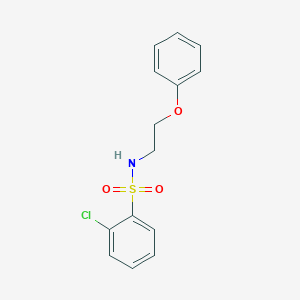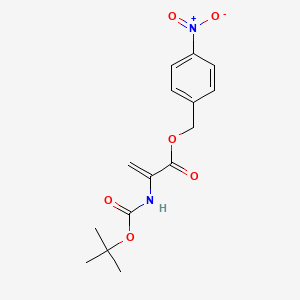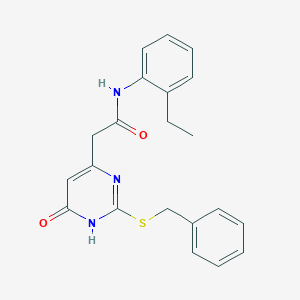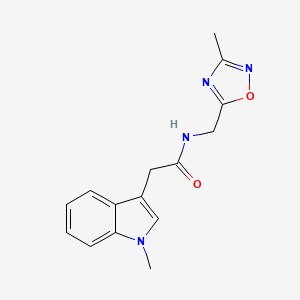
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Anti-Inflammatory Activity
Research indicates that compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exhibit significant anti-inflammatory properties. For instance, a study found that certain substituted 1,3,4-oxadiazoles, which are chemically related, demonstrated anti-inflammatory activity comparable to indomethacin, a standard reference drug, in the Carrageenan-induced edema test in rat paws (Nargund, Reddy, & Hariprasad, 1994).
Synthon for Protecting Monosubstituted Acetamidines
The 3-methyl-1,2,4-oxadiazol-5-one moiety, a key component of the compound, has been utilized as a versatile protecting group in various synthetic sequences. This demonstrates its stability under non-aqueous conditions and its ability to be involved in different synthetic reactions like alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).
Inhibition of Collapsin Response Mediator Protein 1
A study investigating a series of compounds, including those related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, found potential inhibitory effects against Collapsin response mediator protein 1 (CRMP 1), suggesting potential application in the treatment of small lung cancer (Panchal, Rajput, & Patel, 2020).
Antimicrobial Properties
Compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing significant effects in some instances (Marri et al., 2018).
Structural and Spectral Analysis
There has been a focus on studying the structural and spectral properties of 1,3,4-oxadiazole derivatives, including NMR studies. These studies provide insights into the chemical structure and potential applications of such compounds in various fields (Li Ying-jun, 2012).
Use in Energetic Materials
Certain 1,2,4-oxadiazole compounds, closely related to the target compound, have been synthesized and characterized for use as insensitive energetic materials, indicating their potential in applications requiring high-energy compounds (Yu et al., 2017).
Application in Organic Synthesis and Biological Evaluation
Further research in this area includes the synthesis of novel 1,3,4-oxadiazole derivatives with various functional groups, including those related to the compound of interest. These derivatives have been explored for their antimicrobial, anti-inflammatory, and enzyme inhibition properties (Various authors, 2013-2023).
Antioxidant and Anti-Diabetic Potential
Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant and anti-diabetic potential, highlighting their potential use in medical applications (Various authors, 2018-2020).
Luminescence Properties and Rare Earth Complexes
1,3,4-Oxadiazole acetamide derivatives, including those similar to the compound , have been synthesized and analyzed for their luminescence properties, indicating potential applications in the field of material sciences (Zhang et al., 2015).
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-15(21-18-10)8-16-14(20)7-11-9-19(2)13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAQTQLBXEXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
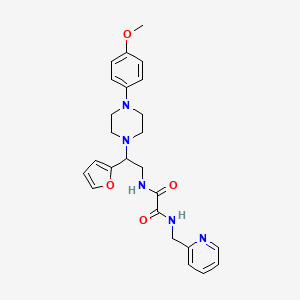

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
